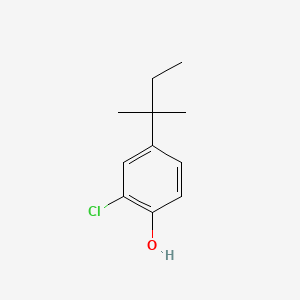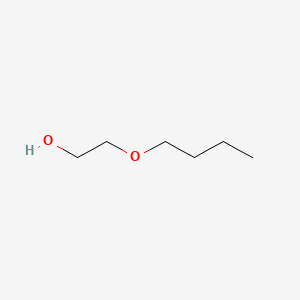
Tri(Propylene Glycol) Butyl Ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tri(Propylene Glycol) Butyl Ether is a chemical compound with the molecular formula C13H28O4 and a molecular weight of 248.36 g/mol . It is also known by other names such as Tripropylene Glycol n-Butyl Ether and Tripropylene Glycol Monobutyl Ether . This compound is a colorless to yellow liquid with a mild odor and is commonly used as a solvent in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tri(Propylene Glycol) Butyl Ether can be synthesized through a multi-step process:
Reaction of 1,3-Butanediol with Propionic Anhydride: This step produces Propylene Glycol Butyrate.
Reaction of Propylene Glycol Butyrate with Hydrogen Chloride: This step results in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves the reaction of propylene oxide with butanol in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Tri(Propylene Glycol) Butyl Ether undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of aldehydes and carboxylic acids.
Reduction: This reaction can produce alcohols.
Substitution: This reaction can result in the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromic acid .
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride .
Substitution: Common reagents include alkyl halides and acid chlorides .
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers and esters.
Wissenschaftliche Forschungsanwendungen
Tri(Propylene Glycol) Butyl Ether has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Tri(Propylene Glycol) Butyl Ether involves its ability to act as a solvent, facilitating the dissolution of various substances . It interacts with molecular targets such as lipids and proteins , enhancing the solubility and stability of compounds . The pathways involved include hydrophobic interactions and hydrogen bonding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Di(Propylene Glycol) Butyl Ether
- Mono(Propylene Glycol) Butyl Ether
- Triethylene Glycol Monobutyl Ether
Uniqueness
Tri(Propylene Glycol) Butyl Ether is unique due to its higher molecular weight and longer chain length , which provide it with enhanced solvency and lower volatility compared to similar compounds . This makes it particularly useful in applications requiring high boiling points and low evaporation rates .
Eigenschaften
IUPAC Name |
3-[3-(3-butoxypropoxy)propoxy]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O4/c1-2-3-8-15-10-5-12-17-13-6-11-16-9-4-7-14/h14H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSDFXGXUGCLSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCOCCCOCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,4-dichlorophenyl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B7770296.png)












